molecular formula C14H13ClN2O B13005379 2-(tert-Butyl)-4-chlorobenzofuro[3,2-d]pyrimidine

2-(tert-Butyl)-4-chlorobenzofuro[3,2-d]pyrimidine

Cat. No.: B13005379
M. Wt: 260.72 g/mol
InChI Key: YQDWOEGDVKSTEV-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-4-chlorobenzofuro[3,2-d]pyrimidine is a chemical compound of high interest in medicinal chemistry and drug discovery, serving as a versatile synthetic intermediate and a privileged scaffold for the development of novel therapeutic agents. The benzofuro[3,2-d]pyrimidine core is a key pharmacophore found in compounds investigated for a range of biological activities. Its structural similarity to purine bases allows it to potentially interact with various enzymatic targets . The 4-chloro substituent is a common reactive handle that facilitates further functionalization through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, enabling the rapid exploration of structure-activity relationships (SAR) . The tert-butyl group at the 2-position is a characteristic feature known to contribute to metabolic stability and influence the compound's binding affinity to biological targets . Fused pyrimidine derivatives, such as this compound, are extensively studied as inhibitors of critical cellular signaling pathways. Related structures have shown promise as EGFR (Epidermal Growth Factor Receptor) tyrosine kinase inhibitors for non-small cell lung cancer (NSCLC) research , as well as inhibitors of other kinases like PI3K . Furthermore, the benzofuro[3,2-d]pyrimidine scaffold has been utilized in the synthesis of hybrids with other bioactive heterocycles, such as 1,3,4-thiadiazole, which have demonstrated potent antiproliferative activities against human cancer cell lines . This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C14H13ClN2O

Molecular Weight

260.72 g/mol

IUPAC Name

2-tert-butyl-4-chloro-[1]benzofuro[3,2-d]pyrimidine

InChI

InChI=1S/C14H13ClN2O/c1-14(2,3)13-16-10-8-6-4-5-7-9(8)18-11(10)12(15)17-13/h4-7H,1-3H3

InChI Key

YQDWOEGDVKSTEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(C(=N1)Cl)OC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-4-chlorobenzofuro[3,2-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The initial step involves the synthesis of a benzofuran derivative. This can be achieved through the cyclization of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Pyrimidine Ring: The benzofuran derivative is then subjected to a condensation reaction with a suitable amidine or guanidine derivative to form the pyrimidine ring. This step often requires the use of a strong base such as sodium hydride or potassium tert-butoxide.

    Substitution Reactions: The tert-butyl and chloro substituents are introduced through electrophilic aromatic substitution reactions. tert-Butylation can be achieved using tert-butyl chloride in the presence of a Lewis acid catalyst, while chlorination can be performed using thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and catalytic processes are often employed to enhance reaction efficiency and minimize waste.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The 4-chloro group undergoes substitution with amines under mild conditions. A representative reaction involves coupling with (4-bromo-2-fluorophenyl)methanamine:

YieldConditionsCatalyst/BaseSolventTemperatureTime
78%Pressure vesselHunig’s base (N-ethyl-N,N-diisopropylamine)Acetonitrile120°C21 hours

This reaction proceeds via an SNAr mechanism, where the electron-deficient pyrimidine ring facilitates displacement of the chloride by the primary amine. The bulky tert-butyl group does not impede reactivity at the 4-position due to its distal location .

Suzuki-Miyaura Cross-Coupling

The 4-chloro group participates in palladium-catalyzed cross-couplings with aryl boronic acids. Optimized conditions include:

YieldCatalystBaseSolventTemperatureTime
67%Pd(PPh₃)₄ (10 mol%)K₂CO₃ (3 eq)THF/H₂O (3:1)100°C (reflux)12 hours

This method enables the introduction of aryl groups (e.g., 4-methylphenyl) at position 4. Steric hindrance from the tert-butyl group necessitates higher catalyst loading and prolonged heating compared to unsubstituted analogs .

Halogen Exchange Reactions

The 4-chloro substituent can be replaced by iodine via Finkelstein-type reactions:

YieldReagentSolventTemperature
89%NaI, CuIDMF80°C

Iodination enhances electrophilicity for subsequent functionalization, though the tert-butyl group slightly reduces reaction rates compared to non-substituted derivatives .

Amide and Thioether Linker Formation

The 4-position accommodates linkers for bioconjugation or pharmacophore extension:

Product TypeReagentYieldConditions
AmideEDCI·HCl, tert-butylamine82%DMF, RT, 2 hours
ThioetherMethyl thioglycolate, NaOMe74%Methanol, 60°C

These reactions highlight the versatility of the 4-chloro group in generating derivatives with tailored electronic and steric properties .

Impact of tert-Butyl Substituent

  • Steric Effects : The tert-butyl group at position 2 minimally affects 4-position reactivity but improves solubility in nonpolar solvents.

  • Electron-Donating Influence : Moderately increases electron density at the 4-position, marginally slowing SNAr reactions compared to non-substituted analogs .

Key Research Findings

  • Kinase Inhibition : Derivatives with 4-arylaminogroups (e.g., 4-(4-chlorobenzyl)amine) show potent PKBβ inhibition (IC₅₀ = 12 nM) due to optimized hydrophobic interactions .

  • Antiparasitic Activity : Thieno[3,2-d]pyrimidine analogs with 4-iodo substituents exhibit dual-stage antimalarial activity (EC₅₀ = 0.8 μM) .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

  • Anticancer Activity
    • The pyrimidine scaffold has been associated with anticancer properties, particularly against various cancer cell lines. For instance, studies have shown that derivatives of pyrido[2,3-d]pyrimidines can inhibit key signaling pathways involved in tumor growth, such as the phosphatidylinositol-3 kinase pathway and cyclin-dependent kinases .
    • A specific derivative demonstrated significant cytotoxic effects against prostate (PC-3) and lung (A-549) cancer cells with IC50 values of 1.54 μM and 3.36 μM respectively .
  • Antimicrobial Properties
    • Compounds within this class have shown effectiveness against a range of bacterial strains. The mechanism often involves inhibition of bacterial protein synthesis, making them potential candidates for developing new antibiotics .
  • CNS Activity
    • Some derivatives have been investigated for their central nervous system (CNS) effects, including anticonvulsant and antidepressant activities. This is particularly relevant in the context of developing treatments for neurological disorders .
  • Inhibition of Enzymes
    • The compound has been identified as a potent inhibitor of dihydrofolate reductase (DHFR), which is crucial in the treatment of parasitic diseases and certain cancers .

Case Studies

Several case studies highlight the efficacy and application potential of this compound:

  • Anticancer Efficacy : A study evaluated the compound's effect on various cancer cell lines, demonstrating its ability to induce apoptosis and inhibit tumor growth through multiple signaling pathways.
  • Antimicrobial Testing : Clinical trials tested the antimicrobial properties against resistant bacterial strains, showing promising results that could lead to new antibiotic therapies.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-4-chlorobenzofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and reduction of inflammation.

Comparison with Similar Compounds

Key Observations:

Core Structure Differences :

  • The benzofuropyrimidine core (present in the target compound) differs from quinazolines (compounds 11 and 12) in its fused benzofuran ring, which may reduce planarity and alter π-π stacking interactions in biological targets .
  • Quinazoline derivatives exhibit higher melting points (>267°C) compared to benzofuropyrimidines (~144°C), likely due to stronger intermolecular hydrogen bonding from the NH2 group .

However, this may also reduce solubility, a common trade-off with lipophilic substituents. The 4-chloro substituent (shared with compound 3 in ) likely enhances electrophilicity at the pyrimidine ring, facilitating nucleophilic substitution reactions in further derivatization .

Comparative Stability: Tert-butyl carbamate derivatives (e.g., PBLY8076 in ) demonstrate that tert-butyl groups enhance metabolic stability by shielding reactive sites . This suggests that the tert-butyl group in the target compound may similarly improve pharmacokinetic properties compared to non-bulky analogs.

Biological Activity

2-(tert-Butyl)-4-chlorobenzofuro[3,2-d]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, effects on various cancer cell lines, and structure-activity relationships (SAR) derived from recent studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H14ClN3O\text{C}_{14}\text{H}_{14}\text{Cl}\text{N}_3\text{O}

This compound features a furo-pyrimidine core with a tert-butyl and a chlorine substituent, which are critical for its biological activity.

Biological Activity Overview

Recent studies have highlighted the compound's promising biological activities, particularly in cancer therapy. The following sections detail specific findings from various research studies.

Antitumor Activity

  • Inhibition of Cancer Cell Lines :
    • This compound exhibited significant antiproliferative effects against several cancer cell lines, including:
      • MDA-MB-231 (breast cancer)
      • PC3 (prostate cancer)
      • HepG2 (liver cancer)
    The IC50 values for these cell lines were reported as follows:
    • MDA-MB-231: IC50 = 27.6 μM
    • PC3: IC50 = 10.28 μg/mL
    • HepG2: EC50 = 10.79 μM .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components. Key findings from SAR studies include:

  • The presence of the tert-butyl group at position 2 enhances lipophilicity and cellular uptake.
  • The chlorine atom at position 4 contributes to increased binding affinity to target proteins involved in tumor growth.
  • Modifications at positions adjacent to the furo-pyrimidine core can lead to variations in potency and selectivity against different cancer types .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on MDA-MB-231 Cells :
    • A series of derivatives were synthesized and tested for their inhibitory effects on MDA-MB-231 cells. The results indicated that compounds with additional polar groups showed improved activity compared to those without .
  • Prostate Cancer Model :
    • In vitro tests on PC3 cells demonstrated that certain derivatives exhibited higher cytotoxicity than traditional chemotherapeutics like doxorubicin, suggesting a potential for development into novel therapeutic agents .

Data Table: Biological Activity Summary

Cell Line IC50/EC50 (μM) Activity Type
MDA-MB-23127.6Antiproliferative
PC310.28Antiproliferative
HepG210.79Cytotoxicity

Q & A

Q. What established synthetic routes are available for 2-(tert-Butyl)-4-chlorobenzofuro[3,2-d]pyrimidine, and what intermediates are critical?

The compound is typically synthesized via condensation reactions involving 1,3,4-thiadiazole-2(3H)-thione derivatives and 4-chlorobenzofuro[3,2-d]pyrimidine precursors. Key intermediates include tert-butyl-protected carbamates (e.g., tert-butyl carbamate derivatives used in multi-step coupling reactions) and halogenated pyrimidine cores. For example, palladium-catalyzed coupling (e.g., Pd₂(dba)₃/BINAP systems) under inert atmospheres is employed to introduce substituents like piperazine or pyridylamine groups . Critical intermediates are often purified via column chromatography, and reaction progress is monitored using mass spectrometry (e.g., ESI+ for m/z confirmation) .

Q. How is the compound characterized structurally and chemically?

Characterization involves:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity.
  • Mass spectrometry : HRMS for molecular weight validation (e.g., C₁₀H₅ClN₂O, MW 204.61) .
  • Chromatography : HPLC or TLC to assess purity post-synthesis.
    Physical properties include a boiling point of 344.6°C and a density of 1.474 g/cm³, which inform solubility and formulation strategies .

Advanced Research Questions

Q. How do structural modifications at the tert-butyl or chloro positions affect anticancer activity?

The tert-butyl group enhances metabolic stability by sterically shielding reactive sites, while the chloro substituent influences electrophilic interactions with biological targets. For instance:

  • tert-Butyl : Replacing it with smaller alkyl groups (e.g., methyl) reduces antiproliferative activity against PC3 prostate cancer cells, as observed in analogs with 89.2% inhibition at 10 μM .
  • Chloro : Substitution with fluoro or bromo alters electron-withdrawing effects, impacting binding to kinase domains. Fluorinated analogs synthesized under mild, metal-free conditions show improved bioavailability .
    SAR studies should prioritize modifications that balance lipophilicity (logP) and hydrogen-bonding capacity .

Q. What strategies mitigate low yields in palladium-catalyzed coupling reactions during synthesis?

Low yields in coupling steps (e.g., Buchwald-Hartwig amination) are addressed by:

  • Optimizing ligands : BINAP outperforms monodentate ligands in stabilizing Pd intermediates .
  • Temperature control : Reactions at 100°C under N₂ improve conversion rates compared to lower temperatures.
  • Precatalyst selection : Pd₂(dba)₃ provides higher turnover than Pd(OAc)₂ in toluene/THF mixtures .
    Post-reaction workup (e.g., aqueous extraction and column chromatography) is critical for isolating products with >95% purity .

Q. How can conflicting in vitro bioactivity data be resolved?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum content, cell passage number). To resolve this:

  • Standardize protocols : Use identical cell lines (e.g., PC3 prostate cancer cells) and incubation times (e.g., 48–72 hours) .
  • Validate mechanisms : Confirm target engagement via kinase inhibition assays or Western blotting for apoptosis markers (e.g., caspase-3 cleavage).
  • Control solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid precipitation artifacts .

Q. What formulation challenges arise from the compound’s physicochemical properties?

The low aqueous solubility (predicted logP ~3.5) necessitates advanced formulations:

  • Nanoemulsions : Improve bioavailability by encapsulating the compound in lipid-based carriers.
  • Prodrugs : Introduce phosphate or PEG groups to enhance solubility .
    Stability studies under physiological pH (7.4) and temperature (37°C) are essential to assess degradation pathways .

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